molecular formula C9H8N2O2 B13101144 Methyl 5-cyano-6-methylpicolinate

Methyl 5-cyano-6-methylpicolinate

Cat. No.: B13101144
M. Wt: 176.17 g/mol
InChI Key: UQLRFYVXWVRZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyano-6-methylpicolinate is an organic compound with the molecular formula C9H8N2O2. It is a derivative of picolinic acid and is characterized by the presence of a cyano group at the 5-position and a methyl group at the 6-position of the picolinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-cyano-6-methylpicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-methylpicolinic acid with a cyanating agent such as cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyano-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-cyano-6-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-cyano-6-methylpicolinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • Methyl 6-methylpicolinate
  • Methyl 5-cyano-2-methylpicolinate
  • Methyl 5-cyano-3-methylpicolinate

Comparison: Methyl 5-cyano-6-methylpicolinate is unique due to the specific positioning of the cyano and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a distinct compound for various applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 5-cyano-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-6-7(5-10)3-4-8(11-6)9(12)13-2/h3-4H,1-2H3

InChI Key

UQLRFYVXWVRZBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.